molecular formula C7H11N3O B13103957 4-Butyl-1H-1,2,3-triazole-5-carbaldehyde

4-Butyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B13103957
M. Wt: 153.18 g/mol
InChI Key: YBLIHSNQECDEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a butyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1H-1,2,3-triazole-5-carbaldehyde typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding halide through nucleophilic substitution using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Formylation: The resulting triazole is then subjected to formylation to introduce the aldehyde group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where the butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: 4-Butyl-1H-1,2,3-triazole-5-carboxylic acid.

    Reduction: 4-Butyl-1H-1,2,3-triazole-5-methanol.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

4-Butyl-1H-1,2,3-triazole-5-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-Butyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 4-Phenyl-1H-1,2,3-triazole
  • 1H-1,2,3-Triazole-4-carboxylic acid

Uniqueness

4-Butyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the butyl group, which can influence its physical and chemical properties. The butyl group can enhance the compound’s lipophilicity, potentially affecting its solubility and interaction with biological membranes. Additionally, the specific substitution pattern on the triazole ring can lead to distinct reactivity and selectivity in chemical reactions compared to other triazole derivatives.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-butyl-2H-triazole-4-carbaldehyde

InChI

InChI=1S/C7H11N3O/c1-2-3-4-6-7(5-11)9-10-8-6/h5H,2-4H2,1H3,(H,8,9,10)

InChI Key

YBLIHSNQECDEOP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNN=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.